Dronedarone N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

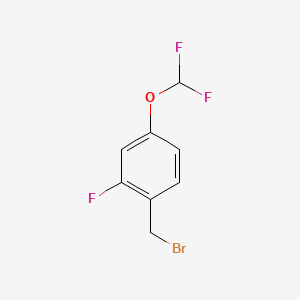

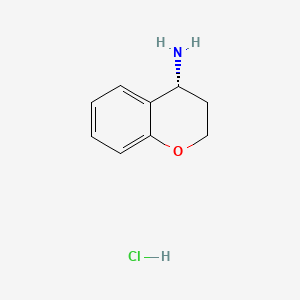

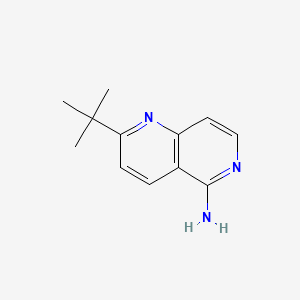

Dronedarone N-Oxide is a chemical compound with the molecular formula C31H44N2O6S and a molecular weight of 572.8 . It is also known as N-butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine oxide . Dronedarone is used to lower the chance of hospitalization for atrial fibrillation (heart rhythm problems) in patients who currently have a normal heart rhythm and have had certain types of atrial fibrillation (paroxysmal or persistent) in the past .

Synthesis Analysis

The synthesis of Dronedarone involves a convergent process, with the key steps being the construction of a benzofuran skeleton by iodocyclization and the carbonylative Suzuki–Miyaura cross-coupling for biaryl ketone formation .Molecular Structure Analysis

The molecular structure of Dronedarone N-Oxide includes a benzofuran skeleton, which is constructed by iodocyclization . The protective effect of Dronedarone on the structure and mechanical properties of the aorta in hypertensive rats has been studied .Chemical Reactions Analysis

Dronedarone N-Oxide is involved in various chemical reactions. The key steps in its synthesis are the construction of a benzofuran skeleton by iodocyclization and the carbonylative Suzuki–Miyaura cross-coupling for biaryl ketone formation .Aplicaciones Científicas De Investigación

1. Cardiovascular Health

Dronedarone has been studied for its effects on cardiovascular health, particularly in relation to atrial fibrillation. Research has shown that dronedarone is effective in reducing hospitalization due to cardiovascular events or death in patients with atrial fibrillation. It acts as a multichannel blocker, demonstrating both rhythm and rate control properties in patients with atrial fibrillation or flutter (Hohnloser et al., 2009), (Davy et al., 2008), (Singh et al., 2010).

2. Vascular and Intramyocardial Artery Remodeling

Dronedarone has been identified as having a potential impact on vascular remodeling. A study conducted on hypertensive rats indicated that dronedarone can improve intramyocardial artery remodeling induced by chronic hypertension, potentially through increased nitric oxide bioavailability (Quintana-Villamandos et al., 2019).

3. Effects on Renal Function

In a study assessing the effects of dronedarone on renal function, it was observed that dronedarone can induce a 10–15% increase in serum creatinine, which is a measure used to assess glomerular filtration rate in healthy subjects (Tschuppert et al., 2005).

4. Antiparasitic Potential

Dronedarone has shown potential as an anti-parasitic agent. Studies indicate that it may have activity against Leishmania mexicana by disrupting intracellular Ca2+ homeostasis in the parasite and inhibiting ergosterol biosynthesis, crucial for parasite survival (Benaim et al., 2014).

5. Mitochondrial β-Oxidation

Research has indicated that dronedarone inhibits mitochondrial β-oxidation, which might explain its associated hepatotoxicity in vivo. This mechanism is seen as a critical factor in understanding the drug's potential toxic effects on the liver (Felser et al., 2014).

6. Electrophysiological Effects

Dronedarone's electrophysiological effects were studied in comparison with amiodarone, showing that it influences cardiac electrical activity, with an emphasis on its action on repolarizing potassium channels. This highlights its potential as a class III antiarrhythmic agent (Thomas et al., 2003).

Propiedades

Número CAS |

1638586-56-7 |

|---|---|

Nombre del producto |

Dronedarone N-Oxide |

Fórmula molecular |

C31H44N2O6S |

Peso molecular |

572.761 |

Nombre IUPAC |

N-butyl-N-[3-[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenoxy]propyl]butan-1-amine oxide |

InChI |

InChI=1S/C31H44N2O6S/c1-5-8-12-29-30(27-23-25(32-40(4,36)37)15-18-28(27)39-29)31(34)24-13-16-26(17-14-24)38-22-11-21-33(35,19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 |

Clave InChI |

SHUKZDYKOJVYRH-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCC[N+](CCCC)(CCCC)[O-] |

Sinónimos |

N-Butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine Oxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

![2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B565835.png)